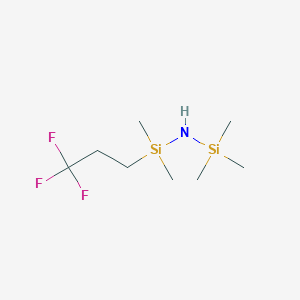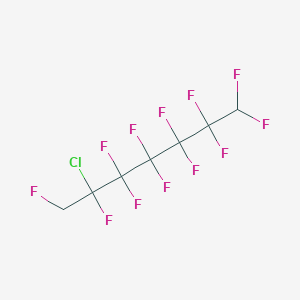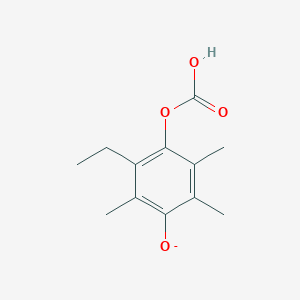![molecular formula C12H42O30S6 B15157932 [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate CAS No. 675123-63-4](/img/structure/B15157932.png)
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate is a complex organosulfur compound characterized by the presence of multiple sulfomethyl groups attached to a phenyl ring. This compound is notable for its high solubility in water due to the presence of multiple sulfonic acid groups, making it a valuable reagent in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate typically involves the sulfonation of a phenylmethane precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of sulfomethyl groups at the desired positions on the phenyl ring. Common reagents used in this process include sulfur trioxide and formaldehyde, which react with the phenylmethane under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often crystallized and purified through recrystallization techniques to obtain the dodecahydrate form.
化学反応の分析
Types of Reactions
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfides.
Substitution: The sulfomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfides, and substituted phenylmethanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions due to its ability to modify proteins through sulfonation.
作用機序
The mechanism of action of [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate involves its ability to donate sulfonic acid groups to other molecules. This sulfonation process can modify the chemical properties of target molecules, affecting their solubility, reactivity, and biological activity. The compound interacts with molecular targets through the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
類似化合物との比較
Similar Compounds
Sulfonimidates: These compounds also contain sulfonic acid groups and are used in similar applications, such as organic synthesis and drug development.
Sulfonamides: These are widely used in medicine as antibiotics and share similar sulfonic acid functional groups.
Sulfonates: These compounds are used in detergents and surfactants and have similar solubility and surface-active properties.
Uniqueness
What sets [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate apart is its high degree of sulfonation, which provides it with unique solubility and reactivity characteristics. This makes it particularly valuable in applications requiring high water solubility and strong sulfonation capabilities.
特性
CAS番号 |
675123-63-4 |
|---|---|
分子式 |
C12H42O30S6 |
分子量 |
858.8 g/mol |
IUPAC名 |
[2,3,4,5,6-pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate |
InChI |
InChI=1S/C12H18O18S6.12H2O/c13-31(14,15)1-7-8(2-32(16,17)18)10(4-34(22,23)24)12(6-36(28,29)30)11(5-35(25,26)27)9(7)3-33(19,20)21;;;;;;;;;;;;/h1-6H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30);12*1H2 |
InChIキー |
PUWDUFDQPYNGAY-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=C(C(=C1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)S(=O)(=O)O.O.O.O.O.O.O.O.O.O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


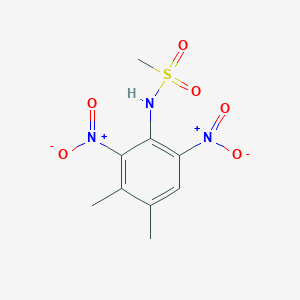
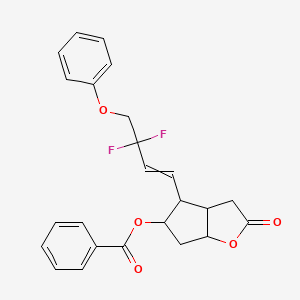
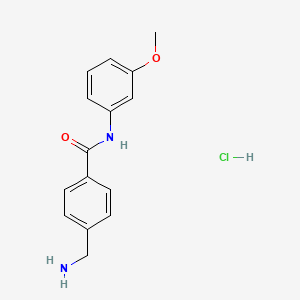
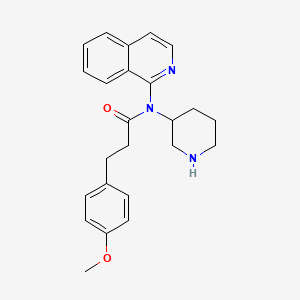
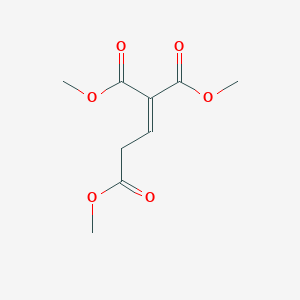
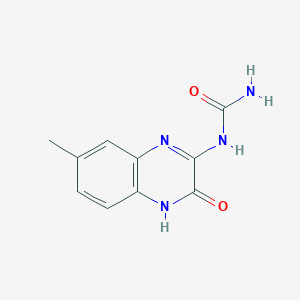
![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
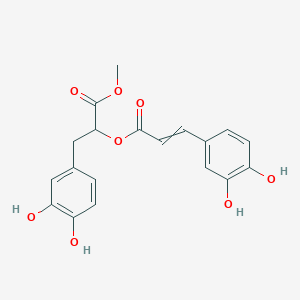
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
